5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 5th position and a methyl group at the 4th position on the pyrrolo[2,3-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s suggested that the compound forms a hydrogen bond with certain amino acids in the target protein, improving its activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .
Result of Action
Related compounds have been shown to have various effects, such as reducing blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts and solvents such as palladium on carbon (Pd/C) and ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in solvents such as ethanol or dimethyl sulfoxide (DMSO)
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives
Scientific Research Applications
Chemistry: 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown activity against fibroblast growth factor receptors (FGFRs), making it a candidate for cancer therapy .
Medicine: The compound’s ability to inhibit FGFRs has led to its investigation as a potential therapeutic agent for treating cancers that involve abnormal FGFR signaling .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their pesticidal and herbicidal properties .
Comparison with Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine
- 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to its analogs, 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability .
Properties
IUPAC Name |
5-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSRFLOVLPPPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649811 | |
Record name | 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020056-87-4 | |
Record name | 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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